2,3-Dibromophenol
Overview
Description
2,3-Dibromophenol is a brominated derivative of phenol that contains two bromine atoms attached to the benzene ring. It is related to various compounds that have been synthesized and characterized in the literature, often as intermediates or structural motifs in more complex molecules. The presence of bromine atoms on the aromatic ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis and material science.
Synthesis Analysis
The synthesis of brominated phenols and related compounds has been explored through various methods. For instance, a novel and efficient synthesis of 2-aminophenols and related heterocycles has been achieved using Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity and regioselectivity . Additionally, the total synthesis of a complex natural product containing a 2,3-dibromophenol unit has been reported, starting from a brominated methoxyphenyl methanol precursor . These methods highlight the versatility of brominated phenols as building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated phenols can be characterized by various spectroscopic techniques. For example, the synthesis and characterization of a dibromo methoxyphenol derivative have been performed using single-crystal X-ray diffraction, revealing important intra and intermolecular interactions such as hydrogen bonds and π-π stacking . These interactions are crucial for understanding the stability and reactivity of such compounds.
Chemical Reactions Analysis
Brominated phenols can undergo a variety of chemical reactions due to the presence of reactive bromine atoms and the phenolic hydroxyl group. For instance, the reaction of a dibrominated biphenolate with dimethyl sulfoxide has been shown to yield a complex inner salt with interesting conjugation between the oxygen and the phenyl ring . Such reactions can lead to diverse products with potential applications in material science and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the bromine substituents and the molecular structure. The synthesis of a dibromo methoxyphenol derivative has provided insights into its spectroscopic properties, including FT-IR, UV-Vis, and NMR spectra, as well as computational analyses such as Potential Energy Distribution and Fukui functions . These studies help in understanding the electronic structure and reactivity of the compound. Furthermore, the radical scavenging activities of a related dibromo methoxyphenol compound have been assessed, indicating its potential as an antioxidant .
Scientific Research Applications
Isolation and Characterization
- Isolation from Marine Species: 2,6-Dibromophenol, a related compound, has been isolated from marine hemichordate Balanoglossus biminiensis, demonstrating its presence in marine organisms (Ashworth & Cormier, 1967).
Antibacterial Activity
- Antibacterial Properties: A derivative of dibromophenol, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, shows potent in-vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Shridhar et al., 2009).
Environmental Impact and Degradation
- Role in Water Purification: Studies on the oxidative coupling reactions of different dibromophenols (including 2,4-dibromophenol) during water purification using reduced graphene oxide (rGO) have been conducted, highlighting the chemical's environmental interactions (Xie et al., 2019).
- Photochemical Degradation: Photochemical processes can convert 2,4-dibromophenol into hydroxylated polybrominated diphenyl ethers (HO-PBDEs), providing insight into its environmental degradation pathways (Liu et al., 2011).
Chemical Reactions and Behavior
- Methylation in Bacteria: Research on the methylation of halogenated phenols and thiophenols, including 2,6-dibromophenol, by cell extracts of various bacteria, provides insights into microbial interactions with these compounds (Neilson et al., 1988).
Auxin-like Activity
- Plant Growth Regulation: 2,6-Dibromophenol has been identified as an auxin-like molecule, suggesting a role in plant growth and development (Spaepen et al., 2009).
Liposome Interaction
- Localization in Liposomes: The localization of dibromophenols in liposomes has been studied, contributing to the understanding of their behavior in biological systems (Varga et al., 2007).
Formation of Dioxins and Furans
- Pyrolysis Products: The thermal reactions of 2,4-dibromophenol can lead to the formation of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs), important for understanding environmental impacts and degradation pathways (Na et al., 2007).
Safety And Hazards
2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .
properties
IUPAC Name |
2,3-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKEOXYWBWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334116 | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromophenol | |
CAS RN |
28514-45-6, 57383-80-9 | |
Record name | Phenol, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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